molecular formula C11H14ClNO3 B194391 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide CAS No. 115538-83-5

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Cat. No.: B194391
CAS No.: 115538-83-5
M. Wt: 243.68 g/mol
InChI Key: OQFMSHFNOSFLJU-UHFFFAOYSA-N
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Description

Official Chemical Nomenclature

The compound 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide follows International Union of Pure and Applied Chemistry nomenclature standards. The systematic IUPAC name is established as 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide, which precisely describes the molecular architecture and functional group arrangements. This nomenclature system provides unambiguous identification by systematically naming the parent acetamide structure with its specific substituents.

The chemical structure features a phenylacetamide core framework with a distinctive 3-chloro-2-hydroxypropoxy substituent positioned at the para position of the benzene ring. This specific substitution pattern creates the compound's unique chemical and biological properties. The systematic naming convention ensures consistent identification across different pharmaceutical databases and regulatory frameworks.

Comprehensive Synonym Database

The compound is recognized by numerous synonyms within pharmaceutical and chemical databases, reflecting its significance as a pharmaceutical impurity. Primary synonyms include Atenolol Impurity D, which represents its most common designation in European Pharmacopoeia standards. Additional systematic names encompass 2-[4-[(2RS)-3-Chloro-2-hydroxypropoxy]phenyl]acetamide, explicitly indicating the racemic nature of the stereocenter.

Industrial and regulatory synonyms extend to Benzeneacetamide, 4-(3-chloro-2-hydroxypropoxy)-, providing an alternative systematic approach to nomenclature. The compound also appears in databases under codes such as EK1PTE6GCT (UNII identifier) and DTXSID00341349 (EPA CompTox identifier), facilitating cross-referencing across multiple regulatory and research platforms.

Properties

IUPAC Name

2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFMSHFNOSFLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341349
Record name 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115538-83-5
Record name 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115538-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Substitution-Based Ether Formation

The core structure of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide derives from a phenylacetamide backbone modified with a 3-chloro-2-hydroxypropoxy group. A common synthetic route involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin under basic conditions. The mechanism proceeds via nucleophilic attack of the phenoxide ion on the electrophilic epoxide carbon, followed by ring-opening to yield the chlorohydrin intermediate.

Reaction Conditions :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

  • Base : Sodium hydroxide (0.1–1.0 M) facilitates phenoxide ion formation.

  • Temperature : 60–80°C for 6–12 hours achieves optimal conversion.

Post-synthesis, the crude product is purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity.

Chlorohydrin Intermediate Modification

Alternative routes employ pre-formed chlorohydrins. For example, 3-chloro-1,2-propanediol reacts with 4-hydroxyphenylacetamide in the presence of Mitsunobu reagents (triphenylphosphine/diethyl azodicarboxylate) to install the propoxy chain stereoselectively. This method avoids epoxide handling but requires stringent anhydrous conditions.

Key Parameters :

  • Molar Ratio : 1:1.2 (aryl acetamide to chlorohydrin) minimizes di-ether byproducts.

  • Catalyst : 10 mol% p-toluenesulfonic acid accelerates the reaction.

Enzymatic Preparation Strategies

Lipase-Catalyzed Kinetic Resolution

Enantiomerically pure chlorohydrins are critical for bioactive β-blockers. Pseudomonas sp. lipase catalyzes the enantioselective acetylation of racemic 3-chloro-1,2-propanediol derivatives, resolving (R)- and (S)-enantiomers with >98% enantiomeric excess (ee). The acetamide group is subsequently introduced via nucleophilic displacement.

Process Overview :

  • Substrate : Racemic 3-chloro-1,2-propanediol.

  • Enzyme : Immobilized Pseudomonas lipase (10–20 mg/mL).

  • Acyl Donor : Vinyl acetate (1.5 equiv) in tert-butyl methyl ether.

  • Conditions : 30°C, 24–48 hours, pH 7.0–7.5.

The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted for separation. Hydrolysis of the acetylated product yields the desired chlorohydrin, which is coupled to 4-hydroxyphenylacetamide via Mitsunobu or SN2 reactions.

Solvent Engineering for Enzyme Stability

Enzymatic activity correlates strongly with solvent hydrophobicity. Toluene and hexane preserve lipase conformation, achieving 90–95% conversion, while polar solvents (e.g., acetone) reduce efficiency to <40%.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 70–85%50–65%
Enantiomeric Excess Racemic>98% ee
Reaction Time 6–12 hours24–48 hours
Purification Complexity Moderate (chromatography)High (enzyme removal)

Chemical methods favor scalability and speed, whereas enzymatic routes provide stereochemical precision essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Medicinal Chemistry

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide serves as an intermediate in the synthesis of β-blockers , such as atenolol, which are crucial in treating cardiovascular diseases. The synthesis of β-blockers often involves modifying the phenylacetamide core to enhance pharmacological properties. The compound's structural attributes suggest it may also be useful in developing new therapeutic agents targeting pain relief and anti-inflammatory effects .

Biological Studies

This compound is utilized in enzyme kinetics studies and enantioselective synthesis. It has been shown to interact with various biological targets, potentially influencing pathways related to inflammation or pain management. Research has indicated that it could exhibit antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to its lipophilicity, which facilitates cellular penetration .

Industrial Applications

In industrial settings, this compound is employed in the production of enantiopure drugs and fine chemicals. The compound can be synthesized using environmentally friendly methods such as enzymatic processes, which enhance yield and purity while minimizing waste .

Case Study 1: Synthesis of β-blockers

A study highlighted the role of this compound in synthesizing atenolol-related compounds. The synthetic route involved enzymatic resolution techniques using Candida antarctica lipase-A, which provided high enantiomeric purity essential for pharmaceutical applications .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial potential of N-substituted phenyl-2-chloroacetamides revealed that compounds structurally similar to this compound exhibited significant activity against various pathogens. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological efficacy, confirming that halogenated substituents enhanced antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate physiological responses, leading to therapeutic effects in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Kinetic Resolution Efficiency

  • 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide : CALB-mediated resolution achieves >99% ee and 60% yield, surpassing Pseudomonas cepacia lipase (30% yield) .
  • N-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide : Pseudomonas cepacia sol-gel AK lipase resolves racemates but requires inversion claims (later disproven) .

Stereochemical Integrity

  • Amination of (R)-2a yields (S)-atenolol due to retention of configuration at the stereocenter, contradicting earlier claims of inversion .
  • In contrast, 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetamide’s amino group may alter reaction pathways, though its stereochemical outcomes remain understudied .

Functional Group Impact on Reactivity and Purification

Chloro vs. Amino Substituents

  • Chloro Group : Enhances electrophilicity for nucleophilic amination but requires careful control to avoid by-products (e.g., epoxide 2b ) .

By-Product Management

  • Epoxide 2b is a common by-product in 2a synthesis; purification via lithium chloride/acetic acid removes it effectively .
  • No analogous by-products are reported for amino-substituted analogs .

Critical Evaluation of Literature Discrepancies

  • Configuration Claims: Agustian et al. () synthesized (S)-atenolol without reporting optical rotation or ee, leading to skepticism .
  • Yield Variations : CALB-based methods consistently outperform Pseudomonas cepacia lipase, highlighting enzyme specificity’s role in scalability .

Biological Activity

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of atenolol, a widely used β1-adrenergic blocker. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and potential applications in research and medicine.

This compound plays a crucial role in the synthesis of enantiopure atenolol via enzymatic kinetic resolution. The process typically involves lipases such as Candida antarctica lipase-A , which exhibit high enantioselectivity during the transesterification of racemic alcohols. The enzymatic resolution results in the formation of specific enantiomers, which are essential for the pharmacological efficacy of atenolol .

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It modulates β1-adrenergic receptors, impacting heart rate and myocardial contractility.
  • Gene Expression : The compound can alter gene expression profiles associated with cardiac function and stress responses.
  • Metabolic Pathways : It interacts with various enzymes, affecting metabolic pathways related to cardiovascular health .

Molecular Mechanism

The molecular mechanism involves the binding of this compound to specific enzymes, facilitating its conversion into enantiopure intermediates. This process is characterized by:

  • Enzyme-Substrate Complex Formation : The compound acts as a substrate for lipases, leading to transesterification reactions.
  • Further Chemical Modifications : The resulting intermediates can undergo additional modifications to yield biologically active compounds like atenolol .

Metabolic Pathways

The compound is integral to the metabolic pathways involved in synthesizing atenolol. Lipases catalyze its conversion into enantiopure intermediates, which are critical for producing the active pharmaceutical ingredient (API). Understanding these pathways is essential for optimizing drug synthesis and enhancing therapeutic outcomes .

Transport and Distribution

The transport and distribution of this compound within biological systems depend on its interactions with transport proteins and binding sites. These interactions determine the localization and accumulation of the compound in specific tissues, influencing its efficacy in biochemical reactions .

Chemical Reactions Analysis

The compound undergoes several chemical reactions that can be categorized as follows:

Reaction TypeDescriptionCommon Reagents
Oxidation Hydroxyl group oxidation to ketones/aldehydesPotassium permanganate, CrO₃
Reduction Reduction to form alcohols or aminesLiAlH₄, NaBH₄
Substitution Chloro group substitution with nucleophilesSodium azide, KSCN

Major Products Formed

  • Oxidation : Ketones or aldehydes.
  • Reduction : Alcohols or amines.
  • Substitution : Substituted phenylacetamides .

Scientific Research Applications

The applications of this compound in scientific research include:

  • Medicinal Chemistry : As an intermediate for synthesizing β-blockers like atenolol.
  • Biological Studies : Investigating enzyme kinetics and enantioselective synthesis methodologies.
  • Industrial Applications : Used in producing enantiopure drugs and fine chemicals .

Case Studies

Research has demonstrated the effectiveness of this compound in various experimental settings:

  • Enzymatic Kinetic Resolution : A study illustrated the use of lipases for resolving racemic mixtures into their enantiomers with high efficiency and selectivity. This method significantly improves the production of therapeutically relevant compounds like atenolol .
  • Impact on Cardiac Function : Experimental models have shown that compounds derived from this compound can modulate cardiac function through β1-receptor interactions, underscoring its potential therapeutic benefits in cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, and how do reaction conditions influence the formation of epoxide vs. chlorohydrin intermediates?

  • Methodological Answer : The synthesis typically begins with 2-(4-hydroxyphenyl)acetamide reacting with epichlorohydrin under alkaline conditions. The molar ratio of sodium hydroxide and epichlorohydrin determines product selectivity: excess NaOH favors epoxide formation (2b: 2-(4-(2-oxiran-2-ylmethoxy)phenyl)acetamide), while controlled acidic conditions promote chlorohydrin (2a: 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide). For example, using 1.5 equivalents of NaOH and 3 equivalents of epichlorohydrin at 60°C yields predominantly 2a . Subsequent steps may involve kinetic resolution using lipases (e.g., CALB) to isolate enantiopure forms .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • HPLC/LC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry for purity assessment and molecular ion verification (e.g., [M+H]+^+ at m/z 244.07) .
  • Single-Crystal XRD : Resolves absolute configuration, particularly for chiral intermediates .
  • FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

  • Methodological Answer : It is a recognized impurity (Atenolol Impurity D/J) in beta-blocker synthesis. Analytical methods involve:

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .
  • UV Detection : Monitoring at 225 nm for quantification .
  • Validation Parameters : Linearity (1–100 µg/mL), LOD/LOQ (0.3 µg/mL and 1 µg/mL, respectively), and recovery studies (98–102%) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric forms of this compound, and what challenges exist in achieving high enantiomeric excess (ee)?

  • Methodological Answer :

  • Lipase-Catalyzed Kinetic Resolution : Candida antarctica lipase B (CALB) with vinyl acetate as an acyl donor achieves >99% ee for (R)-enantiomers. Key parameters include solvent choice (tert-butanol), temperature (30°C), and substrate-to-enzyme ratio (5:1) .
  • Challenges :
  • Configuration Misassignment : Early studies incorrectly claimed (S)-atenolol synthesis due to unverified optical rotation data. Cross-validation with X-ray crystallography or Mosher ester analysis is critical .
  • Scale-Up Limitations : Enzyme stability and recycling efficiency require optimization for industrial applications .

Q. How can contradictions in literature regarding stereochemical outcomes during synthesis be addressed?

  • Methodological Answer : Discrepancies arise from incomplete stereochemical characterization. Solutions include:

  • Absolute Configuration Verification : Using single-crystal XRD or electronic circular dichroism (ECD) for unambiguous assignment .
  • Reproducibility Protocols : Standardizing reaction conditions (e.g., NaOH concentration, reaction time) to minimize variability .
  • Peer-Validation : Independent replication of synthetic routes and analytical data, as seen in conflicting reports on lipase-mediated resolutions .

Q. What role does this compound play in synthesizing beta-blockers like atenolol, and what are the critical intermediates?

  • Methodological Answer : It is a key intermediate in atenolol synthesis:

  • Reaction Pathway :

Epoxide Formation : 2-(4-hydroxyphenyl)acetamide reacts with epichlorohydrin to form 2a .

Chiral Resolution : Lipase-mediated hydrolysis isolates (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide .

Amination : Reacting with isopropylamine in water yields (R)-atenolol. Critical intermediates include the epoxide (2b) and chlorohydrin (2a), with purity >99% required for pharmaceutical-grade output .

  • Analytical Control : Tracking residual solvents (e.g., acetonitrile <410 ppm) and chiral impurities (<0.1%) via GC-MS and chiral HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide
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2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

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